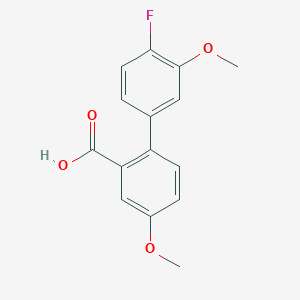

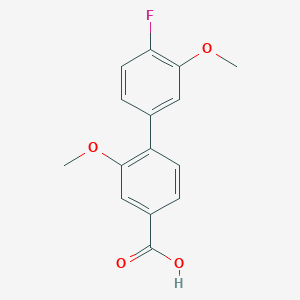

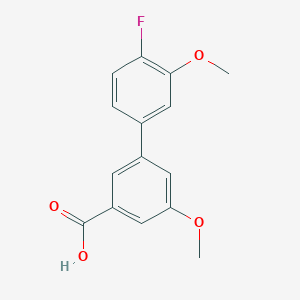

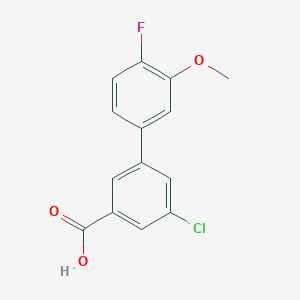

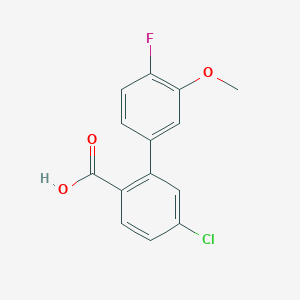

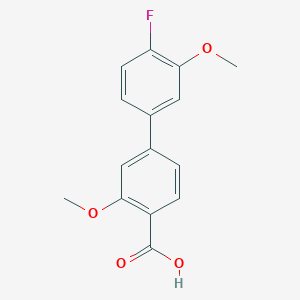

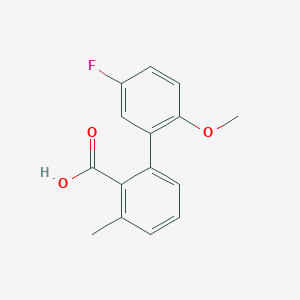

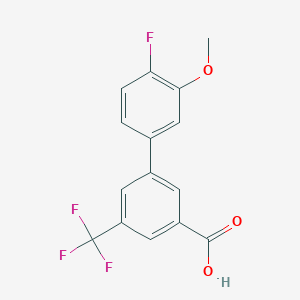

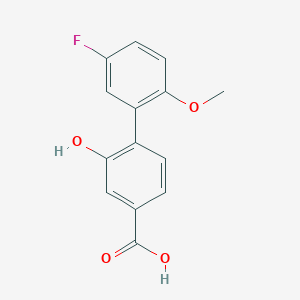

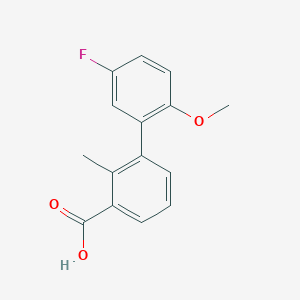

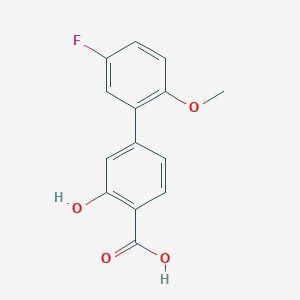

4-(5-Fluoro-2-methoxyphenyl)-2-hydroxybenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

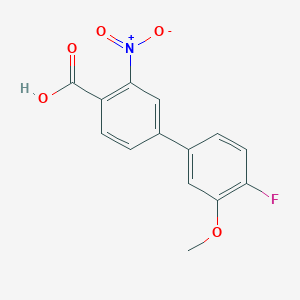

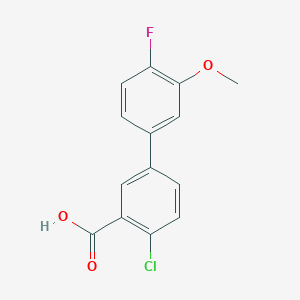

4-(5-Fluoro-2-methoxyphenyl)-2-hydroxybenzoic acid, commonly known as FMHBA, is a novel small molecule compound with potential applications in a variety of scientific research areas. It is a derivative of benzoic acid, a naturally occurring organic compound, which has been modified to contain a fluorine atom in the para-position of the phenyl ring. Due to its unique structure, FMHBA exhibits several interesting properties that make it a promising candidate for applications in many areas of research, including drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of FMHBA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes by binding to their active sites, thus preventing them from carrying out their normal functions. Additionally, it is thought that the fluorine atom in the para-position of the phenyl ring may play a role in the interaction between FMHBA and the enzymes.

Biochemical and Physiological Effects

The biochemical and physiological effects of FMHBA are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, as discussed above. Additionally, it has been shown to have an anti-inflammatory effect in animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using FMHBA in laboratory experiments include its high purity (95%), ease of synthesis, and cost-effectiveness. Additionally, its unique structure can make it useful for studying the structure-activity relationship of certain enzymes. The main limitation of using FMHBA in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict how it will interact with different enzymes.

Future Directions

Given the potential applications of FMHBA in a variety of scientific research areas, there are many potential future directions for research. These include further investigation into the mechanism of action of FMHBA, its biochemical and physiological effects, and its potential applications in drug discovery and medicinal chemistry. Additionally, further research into the structure-activity relationship of FMHBA and its potential applications in biochemistry and biotechnology could be beneficial. Finally, further research into the safety and toxicity of FMHBA could be useful in determining its potential applications in the medical field.

Synthesis Methods

FMHBA can be synthesized from commercially available starting materials. The synthesis procedure involves the reaction of 5-fluoro-2-methoxyphenol with paraformaldehyde, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then purified by recrystallization. The overall yield of the reaction is typically around 95%. This method is simple, efficient, and cost-effective, making it a viable option for research purposes.

Scientific Research Applications

FMHBA has been investigated for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs. Additionally, FMHBA has been tested as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of cell membranes. It has also been investigated as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.

properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIIDCMNRACPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690212 |

Source

|

| Record name | 5'-Fluoro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261932-77-7 |

Source

|

| Record name | 5'-Fluoro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.